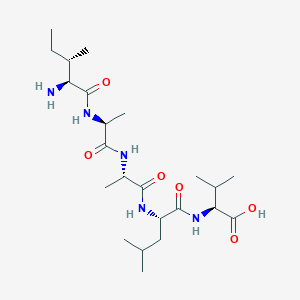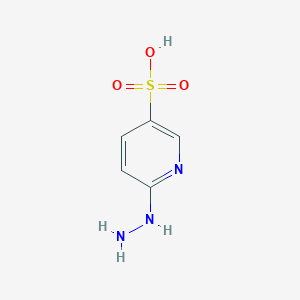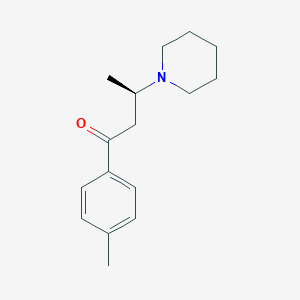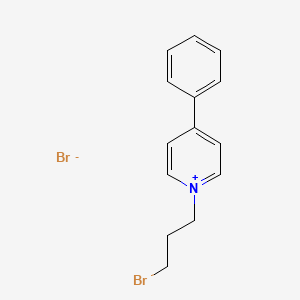
L-Isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valine is a pentapeptide composed of the amino acids isoleucine, alanine, leucine, and valine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that use SPPS. These machines can produce large quantities of peptides with high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
L-Isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Modifying specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Reducing disulfide bonds if the peptide contains cysteine residues.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids or bases.
Oxidation: Often carried out using hydrogen peroxide or other oxidizing agents.
Reduction: Commonly achieved using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Major Products
The major products of these reactions are the individual amino acids or modified peptides, depending on the specific reaction conditions.
Applications De Recherche Scientifique
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigating potential therapeutic effects, such as antimicrobial or anti-inflammatory properties.
Biotechnology: Developing peptide-based materials and sensors.
Mécanisme D'action
The mechanism of action of L-Isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valine depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would vary based on the specific activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valyl-L-alanyl-L-leucyl-L-isoleucyl-L-proline: Another pentapeptide with a different sequence of amino acids.
L-Alanyl-L-valyl-L-leucyl-L-isoleucyl-L-phenylalanine: A pentapeptide with phenylalanine instead of valine.
Uniqueness
L-Isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valine is unique due to its specific sequence of amino acids, which can confer distinct biological activities and properties compared to other peptides.
Propriétés
Numéro CAS |
823232-93-5 |
|---|---|
Formule moléculaire |
C23H43N5O6 |
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H43N5O6/c1-9-13(6)17(24)22(32)26-14(7)19(29)25-15(8)20(30)27-16(10-11(2)3)21(31)28-18(12(4)5)23(33)34/h11-18H,9-10,24H2,1-8H3,(H,25,29)(H,26,32)(H,27,30)(H,28,31)(H,33,34)/t13-,14-,15-,16-,17-,18-/m0/s1 |
Clé InChI |
VWFMHGBRGCGIEU-QQCJEOGWSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)
![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)

![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)


![2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14225669.png)
![6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14225670.png)
![(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol](/img/structure/B14225676.png)
![2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole](/img/structure/B14225686.png)
![Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14225691.png)
![N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14225704.png)

![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)
